2,2-Difluoro-1-(4-pyridyl)ethanone
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Overview
Description
2,2-Difluoro-1-(4-pyridyl)ethanone is a fluorinated organic compound with the molecular formula C7H5F2NO It is a derivative of ethanone, where two fluorine atoms are attached to the second carbon, and a pyridine ring is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-pyridyl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-pyridylmagnesium bromide with 2,2-difluoroacetyl chloride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Another method involves the use of 4-pyridylboronic acid in a Suzuki-Miyaura coupling reaction with 2,2-difluoroacetyl chloride. This method is advantageous due to its mild reaction conditions and high selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Difluoro-1-(4-pyridyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-pyridyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This results in the modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(pyridin-2-yl)ethanone
- 2,2-Difluoro-1-(pyridin-3-yl)ethanone
- 2,2-Difluoro-1-(pyridin-4-yl)ethanone
Uniqueness
2,2-Difluoro-1-(4-pyridyl)ethanone is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The presence of fluorine atoms also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5F2NO |
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Molecular Weight |
157.12 g/mol |
IUPAC Name |
2,2-difluoro-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,7H |
InChI Key |
HRRCHKPMKNKUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)C(F)F |
Origin of Product |
United States |
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